Ethyl 3-acetyl-2,6-difluorobenzoate
Description
Ethyl 3-acetyl-2,6-difluorobenzoate is a fluorinated benzoate ester characterized by an acetyl group at the 3-position and fluorine atoms at the 2- and 6-positions of the benzene ring. Fluorinated benzoate esters are widely utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and reactivity .
Properties
Molecular Formula |
C11H10F2O3 |
|---|---|
Molecular Weight |
228.19 g/mol |
IUPAC Name |
ethyl 3-acetyl-2,6-difluorobenzoate |
InChI |
InChI=1S/C11H10F2O3/c1-3-16-11(15)9-8(12)5-4-7(6(2)14)10(9)13/h4-5H,3H2,1-2H3 |
InChI Key |
IKJSJGBPFVRKLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)C(=O)C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Substituent Impact:
- Electron-Withdrawing Groups (EWGs): The acetyl group in this compound (a strong EWG) likely increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution compared to analogs with weaker EWGs like chloro (e.g., Ethyl 4-chloro-2,6-difluorobenzoate) .
- Electron-Donating Groups (EDGs): The amino group in Ethyl 4-amino-2,6-difluorobenzoate (an EDG) reduces electrophilicity, making it less reactive toward nucleophiles but more suitable for coupling reactions in drug synthesis .
- Steric Effects: Ethyl esters (e.g., Ethyl 4-chloro-2,6-difluorobenzoate) exhibit higher lipophilicity than methyl esters (e.g., Methyl 3-amino-2,6-difluorobenzoate), influencing solubility and bioavailability .
Physicochemical Properties
- Thermal Stability: Fluorine atoms at the 2- and 6-positions enhance thermal stability across all analogs due to strong C-F bonds .
- Solubility: Ethyl esters generally exhibit lower water solubility than methyl esters but better solubility in organic solvents. For example, Ethyl 4-chloro-2,6-difluorobenzoate (MW 220.60) is preferred in pesticide formulations requiring lipid membrane penetration .
- Reactivity: The aldehyde group in 3-Ethyl-2,6-difluorobenzaldehyde enables participation in condensation reactions (e.g., forming Schiff bases), distinguishing it from ester-based analogs .
Research Findings and Trends
- Synthetic Routes: Ethyl 4-chloro-2,6-difluorobenzoate is synthesized via nucleophilic aromatic substitution, while amino derivatives (e.g., Ethyl 4-amino-2,6-difluorobenzoate) require catalytic hydrogenation .
- Biological Activity: Amino-substituted analogs show higher bioavailability in pharmacokinetic studies compared to chloro derivatives .
- Regulatory Aspects: Chlorinated analogs face stricter environmental regulations due to persistence, whereas acetylated derivatives may offer greener alternatives .
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